4-(1-Benzhydrylazetidin-3-yl)piperidine
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Overview
Description
4-(1-Benzhydrylazetidin-3-yl)piperidine is a synthetic organic compound with the molecular formula C21H26N2 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a benzhydryl group attached to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Benzhydrylazetidin-3-yl)piperidine typically involves the reaction of benzhydryl chloride with azetidine under basic conditions to form the intermediate 1-benzhydrylazetidine. This intermediate is then reacted with piperidine to yield the final product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-(1-Benzhydrylazetidin-3-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Bases: Sodium hydride, potassium tert-butoxide
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), ethanol
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .
Scientific Research Applications
4-(1-Benzhydrylazetidin-3-yl)piperidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a precursor for the development of new drugs.
Mechanism of Action
The mechanism of action of 4-(1-Benzhydrylazetidin-3-yl)piperidine involves its interaction with specific molecular targets and pathways. The benzhydryl group and piperidine moiety contribute to its binding affinity and selectivity towards certain receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
1-Benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine: A similar compound with anticonvulsant properties.
Piperidin-4-ol derivatives:
1-(1-Benzhydrylazetidin-3-yl)pyrrolidine: A structurally related compound with different biological activities.
Uniqueness
4-(1-Benzhydrylazetidin-3-yl)piperidine is unique due to its specific combination of the benzhydryl group and azetidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H26N2 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
4-(1-benzhydrylazetidin-3-yl)piperidine |
InChI |
InChI=1S/C21H26N2/c1-3-7-18(8-4-1)21(19-9-5-2-6-10-19)23-15-20(16-23)17-11-13-22-14-12-17/h1-10,17,20-22H,11-16H2 |
InChI Key |
OUZJOPREDFXUSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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